Methyl alpha-bromo-2-chlorophenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUCZUZRQQJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444113 | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85259-19-4 | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl α-Bromo-2-chlorophenylacetate: Structure, Synthesis, and Application

Abstract

Methyl α-bromo-2-chlorophenylacetate is a halogenated aromatic carboxylate ester of significant interest in pharmaceutical sciences. Its unique structural features, particularly the presence of a reactive α-bromo group, make it a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it elucidates the compound's primary application as a key starting material in the industrial production of the antiplatelet agent Clopidogrel, offering insights into the underlying chemical principles and process considerations relevant to researchers and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of pharmaceutical development, the efficiency and robustness of synthetic routes to APIs are of paramount importance. Certain molecules, while not pharmacologically active themselves, serve as critical building blocks that define the feasibility of a drug's commercial production. Methyl α-bromo-2-chlorophenylacetate is a prime example of such a molecule. Its principal value lies in its role as a key intermediate for the synthesis of Clopidogrel, a thienopyridine-class antiplatelet agent widely used to prevent thrombotic events.[1][2][3] The reactivity conferred by the alpha-bromine atom allows for strategic bond formation, making this compound a cornerstone in the multi-step synthesis of this life-saving medication. This guide aims to provide a detailed technical examination of this vital chemical entity.

Compound Identification and Structure

A precise understanding of a molecule's identity and three-dimensional arrangement is fundamental to its application in synthesis.

Nomenclature and Chemical Identifiers

-

IUPAC Name : methyl 2-bromo-2-(2-chlorophenyl)acetate.[4]

-

Common Synonyms : Methyl alpha-bromo-2-chlorophenylacetate, α-Bromo-2-chlorophenylacetic Acid Methyl Ester, 2-Bromo-2'-chlorophenyl acetic acid methyl ester.[2][4][5]

-

CAS Number : 85259-19-4.[4]

-

Molecular Formula : C₉H₈BrClO₂.[4]

-

InChI Key : HMBUCZUZRQQJQD-UHFFFAOYSA-N.[6]

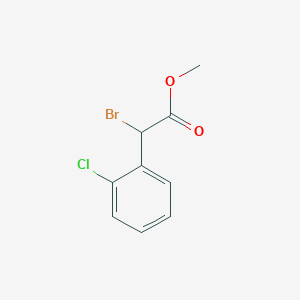

Chemical Structure

The structure features a central acetate core. The α-carbon is chiral and is substituted with both a bromine atom and a 2-chlorophenyl group. The presence of the ester, the bromine, and the chlorine atom on the phenyl ring are all critical to its function as a synthetic intermediate.

Caption: 2D Structure of methyl 2-bromo-2-(2-chlorophenyl)acetate.

Physicochemical and Safety Data

The physical properties and safety profile are critical for handling, storage, and reaction design.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 263.51 g/mol | [4] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [5] |

| Boiling Point | 281.1 ± 25.0 °C at 760 mmHg | [7] |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

| Flash Point | 124 °C | [5] |

| Solubility | Soluble in water | [8] |

| Purity | Typically >98.0% (by GC) | [5] |

Safety and Handling

Methyl α-bromo-2-chlorophenylacetate is a hazardous substance that requires careful handling.

-

GHS Hazard Statements : H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[4][5]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and refrigerated (0-10°C). The material is noted to be heat sensitive.[5]

-

Incompatibilities : Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[8][10]

-

First Aid : In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move to fresh air.[11]

Synthesis Methodologies

The industrial preparation of methyl α-bromo-2-chlorophenylacetate can be achieved through several synthetic routes. The choice of method often depends on factors like raw material cost, yield, purity requirements, and environmental impact.

Route 1: Alpha-Bromination and Esterification of 2-Chlorophenylacetic Acid

This is a common two-step approach where the carboxylic acid is first brominated at the alpha position, followed by esterification.

Causality and Scientific Rationale : The α-position to the carboxyl group is activated towards bromination. A patent describes a method using sodium bromide and an oxidizing agent like hydrogen peroxide under acidic conditions to generate the active brominating species in situ.[1] This avoids the direct use of hazardous liquid bromine. The subsequent step is a classic Fischer esterification, where methanol reacts with the carboxylic acid under an acid catalyst (e.g., sulfuric acid) to form the methyl ester.[12] This is an equilibrium-driven reaction, often pushed to completion by using an excess of methanol.

Experimental Protocol :[1]

-

Step 1: α-Bromination of 2-Chlorophenylacetic Acid

-

To a 1.0 L three-necked reaction flask, add 2-chlorophenylacetic acid (100g, 0.58 mol), sodium bromide (119.4g, 1.16 mol), dichloromethane (300 mL), and water (300 mL).

-

Stir the mixture at room temperature and cool the internal temperature to 10-15°C using an ice bath.

-

Slowly add 30% hydrogen peroxide (394g) dropwise, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.

-

Upon completion, separate the organic and aqueous layers. The organic layer contains the α-bromo(2-chloro)phenylacetic acid.

-

-

Step 2: Methyl Esterification

-

The crude α-bromo acid from the previous step is concentrated under reduced pressure.

-

Dissolve the residue in methanol (e.g., 6 volumes).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 5 hours.[13]

-

After cooling, add water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Route 2: Transesterification using a Lewis Acid Catalyst

An alternative approach involves a transesterification reaction, which can be advantageous under certain conditions.

Causality and Scientific Rationale : This method, described in a patent, utilizes α-bromo-2-chlorophenylacetic acid and methyl acetate in the presence of a Lewis acid catalyst such as titanium tetrachloride or magnesium perchlorate.[13][14] The Lewis acid activates the carbonyl group of the starting acid, making it more susceptible to nucleophilic attack by methyl acetate. This process can be more efficient and may proceed under milder conditions than traditional Fischer esterification, potentially leading to higher yields and purity.[13]

Experimental Protocol :[13]

-

Charge a reaction flask with α-bromo-2-chlorophenylacetic acid (5g, 0.02 mol), methyl acetate (30 mL, 6 volumes), and titanium tetrachloride (0.08 mL, 0.0008 mol).

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction to room temperature.

-

Add water to quench the reaction and separate the layers.

-

The organic layer is concentrated under reduced pressure to obtain the crude product.

-

Purification via distillation or chromatography yields the final product with high purity (HPLC >99%).[13]

Caption: Overview of synthetic workflows for the target compound.

Application in the Synthesis of Clopidogrel

The primary industrial application of methyl α-bromo-2-chlorophenylacetate is its use as an electrophilic building block in the synthesis of Clopidogrel.[2][3]

Mechanism and Rationale : The synthesis involves a nucleophilic substitution reaction (Sₙ2) where the secondary amine of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine acts as the nucleophile.[3][15] It attacks the electrophilic α-carbon of methyl α-bromo-2-chlorophenylacetate, displacing the bromide, which is an excellent leaving group. This reaction forms the crucial C-N bond, assembling the core structure of Clopidogrel. The reaction is typically carried out in the presence of a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Caption: Synthesis of the Clopidogrel backbone via Sₙ2 reaction.

This reaction produces a racemic mixture of Clopidogrel.[16] Subsequent steps in the industrial process involve the chiral resolution of this racemate to isolate the pharmacologically active (S)-(+)-enantiomer.[17][18]

Analytical Characterization

To ensure the quality and suitability of methyl α-bromo-2-chlorophenylacetate for pharmaceutical synthesis, rigorous analytical characterization is essential.

-

Chromatography (GC/HPLC) : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing purity. Commercial specifications often cite a purity of >98.0% by GC.[5] HPLC is also used to monitor reaction progress and determine final product purity, as noted in synthesis patents.[13]

-

Mass Spectrometry (MS) : GC-MS is a powerful tool for confirming the identity of the compound. It provides the molecular weight of the parent ion and a characteristic fragmentation pattern that serves as a molecular fingerprint.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic peaks would include a strong carbonyl (C=O) stretch for the ester group (around 1740 cm⁻¹) and various C-H, C-O, C-Cl, and C-Br stretches.[4]

Conclusion

Methyl α-bromo-2-chlorophenylacetate is more than a mere laboratory chemical; it is a critical enabler in the production of a globally significant pharmaceutical. Its synthesis, reactivity, and handling are governed by well-understood chemical principles that are essential knowledge for professionals in drug development and manufacturing. The structural combination of a reactive alkyl halide, an aromatic ring, and an ester functional group makes it a versatile and indispensable intermediate. A thorough understanding of its properties and synthesis, as detailed in this guide, is fundamental to ensuring the efficient and safe production of Clopidogrel and other potential APIs.

References

-

PubChem. (n.d.). methyl (2S)-2-bromo-2-(2-chlorophenyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN101774914A - Method for synthesizing this compound.

- Google Patents. (n.d.). CN101774914B - Method for synthesizing this compound.

-

Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.

-

Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions.

-

IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Retrieved from [Link]

Sources

- 1. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-Bromo-2'-chlorophenyl acetic acid methyl ester [cymitquimica.com]

- 3. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 4. This compound | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 85259-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 13. CN101774914B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 14. CN101774914A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 15. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ijsdr.org [ijsdr.org]

- 17. methyl (2S)-2-bromo-2-(2-chlorophenyl)acetate | C9H8BrClO2 | CID 41067192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of Methyl α-Bromo-2-chlorophenylacetate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl α-bromo-2-chlorophenylacetate (CAS No: 85259-19-4), a key intermediate in pharmaceutical and specialty chemical synthesis.[1][2] As a Senior Application Scientist, my objective is to move beyond a simple data repository. This document is structured to offer a holistic interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry. We will explore not only the data itself but also the causality behind the experimental observations, providing researchers and drug development professionals with a robust framework for the structural elucidation and quality control of this and similar halogenated ester compounds.

Introduction: The Compound in Context

Methyl α-bromo-2-chlorophenylacetate is a chiral α-halo ester with significant utility as a versatile building block in organic synthesis.[3] Its structure, featuring a stereocenter adjacent to an aromatic ring and bearing two distinct halogen atoms (bromine and chlorine), makes it a valuable precursor for introducing complexity in molecular architectures. The presence of the ortho-chloro substituent on the phenyl ring introduces electronic and steric influences that are reflected in its spectroscopic signatures.

Accurate and unambiguous characterization is paramount for ensuring purity, verifying identity, and understanding reactivity. The multi-technique approach of NMR, IR, and MS provides a self-validating system for structural confirmation. This guide will dissect the data from each technique, offering a cohesive and definitive structural assignment.

Overall Analytical Workflow

The characterization of a synthesized batch of Methyl α-bromo-2-chlorophenylacetate follows a logical progression. The workflow ensures that each analytical technique provides complementary information, leading to a comprehensive and trustworthy structural confirmation.

Caption: Spectroscopic analysis workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl α-bromo-2-chlorophenylacetate, both ¹H and ¹³C NMR are indispensable.

Molecular Structure and Proton Environments

The structure contains six unique proton environments, which are clearly resolved in the ¹H NMR spectrum.

Caption: Structure of Methyl α-bromo-2-chlorophenylacetate.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The data presented below was acquired on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[3]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hb | 3.74 | Singlet (s) | N/A | 3H | -OCH₃ (Methyl ester) |

| Ha | 5.84 | Singlet (s) | N/A | 1H | -CH(Br) (Methine) |

| He | 7.21 | Doublet of doublets (dd) | J = 7.5, 1.8 | 1H | Ar-H |

| Hd | 7.24 | Triplet of doublets (td) | J = 7.6, 1.7 | 1H | Ar-H |

| Hf | 7.31 | Doublet of doublets (dd) | J = 7.6, 1.7 | 1H | Ar-H |

| Hc | 7.69 | Doublet of doublets (dd) | J = 7.6, 1.8 | 1H | Ar-H |

Expertise & Causality:

-

Methine Proton (Ha at 5.84 ppm): This proton is on the α-carbon, which is directly attached to three electron-withdrawing groups: the ester carbonyl, the bromine atom, and the 2-chlorophenyl ring. This extensive deshielding effect shifts its resonance significantly downfield. Its appearance as a singlet is noteworthy; it indicates a lack of coupling to adjacent protons, which is consistent with the structure.

-

Methyl Protons (Hb at 3.74 ppm): This singlet, integrating to 3H, is characteristic of the methyl ester group. The chemical shift is typical for protons on a carbon adjacent to an oxygen atom within an ester functionality.

-

Aromatic Protons (Hc-Hf at 7.21-7.69 ppm): The ortho-chloro substituent disrupts the symmetry of the phenyl ring, rendering all four aromatic protons chemically distinct. The observed complex splitting pattern (dd, td, dd, dd) is a direct consequence of this asymmetry and the different ortho- and meta- coupling constants between them. The most downfield aromatic proton (Hc at 7.69 ppm) is likely the one ortho to the ester-bearing carbon, experiencing the strongest deshielding from the carbonyl group's magnetic anisotropy.

¹³C NMR Spectral Data (Predicted)

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| -OCH₃ | ~53 | Typical for a methyl ester carbon. |

| -CH(Br) | ~45-50 | α-carbon attached to bromine and a carbonyl group. |

| Aromatic C-H | 127-132 | Range for unsubstituted and substituted aromatic carbons. |

| Aromatic C-Cl | ~134 | Carbon directly attached to chlorine is deshielded. |

| Aromatic C-C(O) | ~135 | Quaternary carbon attached to the ester group. |

| C=O | ~168 | Characteristic shift for an ester carbonyl carbon. |

Trustworthiness: These predictions are based on standard correlation charts and additivity rules. An experimental spectrum is required for final validation, but these values provide a strong and reliable hypothesis for what to expect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation. PubChem indicates the availability of a vapor-phase IR spectrum for this compound.[4]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2960-2850 | C-H Stretch | Aliphatic (-CH₃) | Medium |

| ~1750-1735 | C=O Stretch | Ester | Strong, Sharp |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1250-1100 | C-O Stretch | Ester | Strong |

| ~850-550 | C-Cl Stretch | Aryl Halide | Medium-Strong |

| ~690-515 | C-Br Stretch | Alkyl Halide | Medium-Strong |

Expertise & Causality: The most diagnostic peak in the IR spectrum of Methyl α-bromo-2-chlorophenylacetate is the strong, sharp absorption expected around 1740 cm⁻¹. This band is unequivocally due to the carbonyl (C=O) stretch of the ester group.[5] Its position at a relatively high frequency is consistent with an α-halo ester, where the electronegative bromine atom enhances the bond strength of the adjacent carbonyl. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both structural motifs. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands, including the C-O, C-Cl, and C-Br stretches, which are highly specific to the molecule's overall structure.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Molecular Formula: C₉H₈BrClO₂[2] Molecular Weight: 263.52 g/mol [2] Monoisotopic Mass: 261.93962 Da[4]

Molecular Ion (M⁺) Peak

The most critical feature in the mass spectrum is the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, the molecular ion will appear as a characteristic cluster of peaks.

-

M⁺: (C₉H₈⁷⁹Br³⁵ClO₂) = 262 (Relative Abundance ≈ 100%)

-

M+2: (C₉H₈⁸¹Br³⁵ClO₂ and C₉H₈⁷⁹Br³⁷ClO₂) ≈ 264 (Relative Abundance ≈ 130%)

-

M+4: (C₉H₈⁸¹Br³⁷ClO₂) ≈ 266 (Relative Abundance ≈ 32%)

Trustworthiness: Observing this specific isotopic pattern is exceptionally strong evidence for the presence of one bromine and one chlorine atom in the molecule. This signature is a self-validating feature of the mass spectrum.

Key Fragmentation Pathways

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The resulting fragments are diagnostic of the molecule's structure.

-

α-Cleavage (Loss of Bromine): Cleavage of the C-Br bond is a likely event, leading to a fragment at m/z 183/185 .

-

[M - Br]⁺ → C₉H₈³⁵ClO₂⁺ / C₉H₈³⁷ClO₂⁺

-

-

Loss of the Methoxy Group: Cleavage of the O-CH₃ bond is characteristic of methyl esters.[7]

-

[M - OCH₃]⁺ → C₈H₅BrClO⁺ at m/z 231/233/235

-

-

Loss of the Carbomethoxy Group: Cleavage of the bond between the α-carbon and the carbonyl group.

-

[M - CO₂CH₃]⁺ → C₈H₇BrCl⁺ at m/z 201/203/205

-

-

McLafferty Rearrangement: This pathway is not possible as there are no γ-hydrogens.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl α-bromo-2-chlorophenylacetate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Scans: 16

-

-

¹³C NMR Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Scans: 1024 (with proton broadband decoupling)

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the ATR crystal (Attenuated Total Reflectance). If solid, a small amount is placed on the crystal and pressure is applied.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: EI at 70 eV

-

Mass Range: 40-400 amu

-

Source Temperature: 230 °C

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of Methyl α-bromo-2-chlorophenylacetate. The ¹H NMR data precisely defines the proton connectivity and the substitution pattern on the aromatic ring.[3] IR spectroscopy confirms the presence of the key ester functional group and other structural motifs. Mass spectrometry validates the molecular formula through the compound's exact mass and unique isotopic distribution pattern. This guide serves as an authoritative reference for the characterization of this important synthetic intermediate, embodying a scientifically rigorous and self-validating analytical approach.

References

-

PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). CN101774914B - Method for synthesizing this compound.

-

IndiaMART. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 8, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 8, 2026, from [Link]

Sources

- 1. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 85259-19-4 [chemicalbook.com]

- 4. This compound | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility of Methyl alpha-bromo-2-chlorophenylacetate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl alpha-bromo-2-chlorophenylacetate in Organic Solvents

Executive Summary

This compound is a pivotal chemical intermediate, most notably in the synthesis of the antiplatelet agent Clopidogrel.[1] Its effective use in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its physicochemical properties. We will explore its theoretical solubility based on molecular structure, present known qualitative data in common organic solvents, and provide a robust, step-by-step experimental protocol for precise quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize chemical processes and ensure reproducibility.

Introduction: The Significance of Solubility in Process Chemistry

The efficiency of a chemical reaction, the purity of the final product, and the viability of a formulation are all critically dependent on the solubility of the reactants and intermediates. This compound (MαBCPA) is a case in point. As a key intermediate in multi-step organic syntheses, understanding its solubility is not merely an academic exercise; it is a cornerstone of process optimization.[2]

Choosing an appropriate solvent ensures that reactants are in the same phase, maximizing contact and reaction rates. During workup and purification, selective solubility allows for the separation of the desired product from unreacted starting materials and byproducts, often through techniques like extraction or crystallization. A poorly chosen solvent can lead to low yields, product precipitation, or costly and complex purification challenges. This guide addresses these practical concerns by providing a detailed examination of MαBCPA's solubility.

Physicochemical Profile of this compound

A molecule's structure dictates its physical and chemical properties, including its solubility. The key characteristics of MαBCPA are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrClO₂ | [2][3][4] |

| Molecular Weight | 263.51 g/mol | [3][4][5] |

| Appearance | Clear, colorless to pale yellow liquid or crystalline solid | [2][5][6] |

| XLogP3 | 3.2 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 (from the two oxygen atoms in the ester group) | [4] |

The structure of MαBCPA features a halogenated aromatic ring and a methyl ester functional group. The calculated XLogP3 value of 3.2 indicates that the molecule is significantly lipophilic ("fat-loving") and hydrophobic ("water-fearing").[3][4] This high lipophilicity, combined with a complete lack of hydrogen bond donor sites, strongly predicts poor solubility in polar protic solvents like water and excellent solubility in non-polar and moderately polar organic solvents. The principle of "like dissolves like" is the guiding axiom here: a largely non-polar solute will dissolve best in non-polar solvents.[7]

Solubility Profile: Theory and Observed Data

Theoretical Framework and Solvent Classes

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the large, non-polar surface area of the chlorophenyl ring and the molecule's overall lipophilicity, MαBCPA is expected to be highly soluble in these solvents. The primary intermolecular forces at play would be van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack O-H or N-H bonds. The ester group of MαBCPA can engage in dipole-dipole interactions with these solvents. Solubility is expected to be high. Acetone, for instance, is a known solvent for this compound.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their primary solvent-solute interactions for polar molecules involve hydrogen bonding. Since MαBCPA has no hydrogen bond donor groups, it cannot fully participate in the hydrogen-bonding network of these solvents.[4] However, its ester group can act as a hydrogen bond acceptor, and reports confirm it is soluble or miscible in methanol and ethanol.[2][5] This suggests that the alkyl and aromatic portions of the molecule have sufficient affinity for the alkyl portions of the alcohols to overcome the energetic penalty of disrupting the solvent's hydrogen bonding.

-

Aqueous Solvents (e.g., Water): The molecule's high lipophilicity (XLogP3 = 3.2) and lack of hydrogen bond donors make it energetically unfavorable to dissolve in water's highly structured hydrogen-bonding network.[3][4] This is consistent with observations that it is "insoluble" or "slightly soluble" in water.[2][6]

Summary of Qualitative Solubility Data

The following table consolidates the reported qualitative solubility information for MαBCPA.

| Solvent | Solvent Class | Observed Solubility | Source(s) |

| Ethanol | Polar Protic | Soluble | [2] |

| Acetone | Polar Aprotic | Soluble | [2] |

| Methanol | Polar Protic | Miscible | [5] |

| Toluene | Non-Polar | Miscible | [5] |

| Water | Polar Protic | Slightly Soluble / Insoluble | [2][6] |

Experimental Methodology for Quantitative Solubility Determination

While qualitative data is useful for initial solvent screening, precise process control and modeling require quantitative data (e.g., in mg/mL or mol/L). The isothermal equilibrium method is a gold standard for determining the solubility of a compound at a specific temperature.

Workflow for Quantitative Solubility Measurement

The diagram below outlines the essential steps for a robust determination of solubility.

Sources

- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 2. Affordable Price Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester, Supplier & Exporter Mumbai [joshi-group.com]

- 3. methyl (2S)-2-bromo-2-(2-chlorophenyl)acetate | C9H8BrClO2 | CID 41067192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. indiamart.com [indiamart.com]

- 6. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]

- 7. chem.ws [chem.ws]

Stability and storage conditions for Methyl alpha-bromo-2-chlorophenylacetate

An In-depth Technical Guide to the Stability and Storage of Methyl α-bromo-2-chlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl α-bromo-2-chlorophenylacetate is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its reactivity, which makes it a valuable synthetic building block, also predisposes it to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the stability profile of Methyl α-bromo-2-chlorophenylacetate, detailing its potential degradation pathways and outlining optimal storage conditions. Furthermore, it presents a detailed protocol for conducting a forced degradation study to elucidate its stability characteristics, a critical step in the development of robust manufacturing processes and stable formulations.

Introduction: A Chemist's Perspective on Methyl α-bromo-2-chlorophenylacetate

Methyl α-bromo-2-chlorophenylacetate possesses a stereogenic center at the α-carbon, which is substituted with both a bromine atom and a 2-chlorophenyl group. The presence of the ester functional group and the labile α-bromo substituent are the primary determinants of its chemical reactivity and, consequently, its stability. The electrophilic nature of the α-carbon makes it susceptible to nucleophilic attack, while the ester linkage is prone to hydrolysis. Understanding these intrinsic properties is fundamental to preserving the integrity of the molecule from procurement to its final use in a synthetic sequence.

Chemical Stability and Potential Degradation Pathways

The stability of Methyl α-bromo-2-chlorophenylacetate is influenced by several factors, including temperature, humidity, pH, and light.[3] The principal degradation pathways are hydrolysis and dehydrobromination, with the potential for photodegradation.

Hydrolytic Degradation

Hydrolysis of the methyl ester to the corresponding carboxylic acid, α-bromo-2-chlorophenylacetic acid, is a primary degradation pathway, particularly in the presence of moisture and at non-neutral pH.[4]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield the carboxylate and methanol. This process is irreversible and typically faster than acid-catalyzed hydrolysis.

A secondary hydrolytic pathway can involve the displacement of the bromide ion by water or hydroxide to form methyl α-hydroxy-2-chlorophenylacetate.

Dehydrobromination

Elimination of hydrogen bromide (HBr) can occur, especially in the presence of a base, to yield methyl 2-chloro-α,β-didehydrophenylacetate. This α,β-unsaturated ester is a potential impurity that can arise during storage or in certain reaction conditions.

Photodegradation

Halogenated aromatic compounds can be susceptible to photodegradation.[5][6] Exposure to UV or visible light may lead to the cleavage of the carbon-bromine or carbon-chlorine bonds, generating radical intermediates that can participate in a variety of secondary reactions. To mitigate this, the compound should be protected from light.

Thermal Decomposition

While specific data for this compound is limited, α-bromo esters can be thermally labile. At elevated temperatures, decomposition can occur, potentially leading to the release of hydrogen bromide and other degradation products.[7]

A visual representation of the primary degradation pathways is provided below:

Recommended Storage Conditions

To maintain the purity and stability of Methyl α-bromo-2-chlorophenylacetate, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.[7][8][9]

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C recommended) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation and hydrolysis from atmospheric moisture. |

| Light | Amber glass or opaque container | To protect against photodegradation.[5] |

| Container | Tightly sealed, corrosion-resistant | To prevent ingress of moisture and air, and to contain any potential off-gassing of HBr.[7] |

| Moisture | Dry environment | To prevent hydrolysis of the ester and the α-bromo substituent.[4] |

| Incompatible Materials | Strong bases, strong oxidizing agents, strong acids | To avoid rapid decomposition or vigorous reactions.[7] |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and establishing the intrinsic stability of a compound.[10][11][12] The following protocol outlines a systematic approach for Methyl α-bromo-2-chlorophenylacetate.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[13][14][15] A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 220 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method validation should be performed to ensure specificity, linearity, accuracy, precision, and robustness.

Stress Conditions

The following are recommended stress conditions for a forced degradation study. The extent of degradation should be targeted at 5-20% to avoid the formation of secondary degradants.[16]

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid material at 80 °C for 48 hours.

-

Photostability: Expose the solid material and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Preparation and Analysis Workflow

Conclusion

The stability of Methyl α-bromo-2-chlorophenylacetate is a critical parameter that influences its successful application in research and development. By understanding its inherent chemical liabilities—namely its susceptibility to hydrolysis and dehydrobromination—and by implementing appropriate storage and handling procedures, its integrity can be maintained. The provided guidelines and experimental protocols offer a robust framework for assessing and ensuring the stability of this important synthetic intermediate. A thorough understanding and control of its stability will ultimately contribute to more reliable and reproducible scientific outcomes.

References

-

Photochemical Degradation of Halogenated Organic Contaminants. (n.d.). Progress in Chemistry. Retrieved from [Link]

-

22.4: Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Forced Degradation Studies. (2016, December 14). Semantic Scholar. Retrieved from [Link]

-

Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

-

Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Methyl alpha-bromo-2-chlorophenylacetate. (n.d.). PubChem. Retrieved from [Link]

-

Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price. (n.d.). IndiaMART. Retrieved from [Link]

-

Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. (n.d.). IndiaMART. Retrieved from [Link]

-

Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

-

Photobiodegradation of halogenated aromatic pollutants. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. (2011, April 1). PubMed. Retrieved from [Link]

-

Photochemical Degradation of Halogenated Compounds: A Review. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Assay and Stability Testing. (n.d.). Kinam Park. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

-

Unlocking Drug Stability: A Statistical Insight Across Accelerated, Intermediate, and Real-Time Conditions. (2025, November 14). Preprints.org. Retrieved from [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. Retrieved from [Link]

-

This compound, 5g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved from [Link]

-

Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism | Semantic Scholar [semanticscholar.org]

- 5. Photochemical Degradation of Halogenated Organic Contaminants [manu56.magtech.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 85259-19-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 11. scispace.com [scispace.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. kinampark.com [kinampark.com]

- 15. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilic α-Bromination of 2-Chlorophenylacetic Acid

Introduction: The Strategic Importance of α-Bromoaryl Acetic Acids in Medicinal Chemistry

The introduction of a halogen atom at the α-position of a carboxylic acid unlocks a versatile synthetic handle, transforming a relatively simple molecule into a highly valuable intermediate for the synthesis of complex bioactive compounds. Specifically, α-bromoaryl acetic acids are pivotal building blocks in the development of pharmaceuticals, including anti-inflammatory agents and antithrombotic drugs.[1][2] The compound 2-bromo-2-(2-chlorophenyl)acetic acid, in particular, serves as a key precursor in the synthesis of the widely used antiplatelet agent, Clopidogrel.[1] This guide provides an in-depth exploration of the mechanism, practical execution, and critical considerations for the electrophilic α-bromination of 2-chlorophenylacetic acid, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism: The Hell-Volhard-Zelinsky Reaction

The direct α-bromination of a carboxylic acid is notoriously challenging due to the low propensity of the carboxylic acid to enolize, a prerequisite for electrophilic attack at the α-carbon. The Hell-Volhard-Zelinsky (HVZ) reaction provides a robust solution to this challenge by proceeding through a more reactive acyl halide intermediate.[3][4][5][6] The reaction is typically carried out using elemental bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[3][4][5][6]

The overall transformation can be summarized as follows:

Caption: Overall transformation of 2-chlorophenylacetic acid to its α-bromo derivative via the Hell-Volhard-Zelinsky reaction.

The mechanism unfolds in a multi-step sequence:

-

Formation of the Acyl Bromide: Phosphorus tribromide reacts with the carboxylic acid to form an acyl bromide. This is a critical activation step, as the acyl bromide is significantly more prone to enolization than the parent carboxylic acid.[3][6]

-

Enolization: The acyl bromide, in the presence of trace amounts of HBr generated in situ, undergoes tautomerization to its enol form.

-

Electrophilic Attack: The electron-rich enol attacks a molecule of bromine in an electrophilic addition reaction, installing a bromine atom at the α-position.

-

Hydrolysis: The resulting α-bromo acyl bromide is a reactive intermediate that is typically hydrolyzed during the aqueous workup to yield the final α-bromo carboxylic acid product.[3]

Caption: Step-wise mechanism of the Hell-Volhard-Zelinsky reaction.

The Role of the Ortho-Chloro Substituent: A Note on Regioselectivity

A key consideration in the bromination of 2-chlorophenylacetic acid is the potential for competing electrophilic aromatic substitution on the phenyl ring. The chlorine atom is an ortho-, para-directing deactivator. While it deactivates the ring towards electrophilic attack, it can still direct incoming electrophiles. However, the conditions of the Hell-Volhard-Zelinsky reaction are specifically designed to favor α-halogenation over aromatic halogenation. The formation of the enol intermediate significantly increases the nucleophilicity of the α-carbon, making it the primary site of attack for bromine.

While aromatic bromination is a theoretical side reaction, literature on the α-chlorination of substituted phenylacetic acids suggests that substrates with strongly activating groups are problematic, whereas those with deactivating or weakly activating groups, such as halogens, proceed with high selectivity to the α-position.[7] Therefore, under carefully controlled HVZ conditions, the desired α-bromination of 2-chlorophenylacetic acid is the overwhelmingly favored pathway.

Experimental Protocol: A Self-Validating Approach

The following protocol is a generalized procedure for the α-bromination of a phenylacetic acid derivative, adapted for the specific case of 2-chlorophenylacetic acid.

Materials and Equipment:

-

2-Chlorophenylacetic acid

-

Red phosphorus (or phosphorus tribromide)

-

Bromine

-

Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Stir plate and magnetic stir bar

-

Ice bath

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, place 2-chlorophenylacetic acid (1.0 eq). Add a catalytic amount of red phosphorus (approx. 0.1 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Bromine: Carefully add bromine (1.1 - 1.5 eq) dropwise to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (the exact temperature will depend on the solvent used, typically in the range of 50-80°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. Reaction times can be lengthy, often requiring several hours to overnight.[8]

-

Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Cautiously add water to quench any remaining bromine and PBr₃. The α-bromo acyl bromide intermediate will also be hydrolyzed to the desired carboxylic acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation and Characterization: Remove the solvent under reduced pressure to yield the crude product. The crude 2-bromo-2-(2-chlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a hexane/ethyl acetate mixture).

In-Process Controls and Characterization:

-

TLC/HPLC: Monitor the disappearance of the starting material and the appearance of the product.

-

NMR Spectroscopy: Characterize the final product by ¹H and ¹³C NMR to confirm the structure and purity. The proton at the α-position will appear as a singlet, and its chemical shift will be indicative of the successful bromination.

-

Mass Spectrometry: Confirm the molecular weight of the product.

-

Melting Point: The purified product should have a sharp melting point consistent with literature values.

Quantitative Data and Product Specifications

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Molecular Weight | 249.49 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 107-112 °C | [1] |

| Purity (by HPLC) | ≥ 99.0% | [1] |

Spectroscopic Characterization

-

¹H NMR:

-

Aromatic protons: Multiplets in the range of δ 7.2-7.6 ppm.

-

α-proton: A singlet for the CHBr group. In 2-bromo-2-phenylacetic acid, this peak appears around δ 5.3 ppm.

-

Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl carbon: A signal in the range of δ 170-175 ppm.

-

α-carbon: A signal significantly shifted downfield due to the attached bromine.

-

Aromatic carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Conclusion: A Foundational Reaction for Pharmaceutical Synthesis

The electrophilic α-bromination of 2-chlorophenylacetic acid via the Hell-Volhard-Zelinsky reaction is a cornerstone transformation in the synthesis of important pharmaceutical intermediates. A thorough understanding of the underlying mechanism, including the critical role of the acyl bromide intermediate and the factors governing regioselectivity, is paramount for successful and reproducible execution. By adhering to a well-controlled and self-validating experimental protocol, researchers can reliably produce high-purity 2-bromo-2-(2-chlorophenyl)acetic acid, a testament to the enduring power of classic organic reactions in modern drug development.

References

- Wu, H., & Hynes, J., Jr. (2010). Org. Lett., 12, 1192.

- Vilaivan, T. (2006). Tetrahedron Lett., 47, 6739.

- Wipf, P., & Maciejewski, J. P. (2008). Org. Lett., 10, 4383.

- You, C., Yao, F., Yan, T., & Cai, M. (2016). RSC Adv., 6, 43605.

- Maddox, S. M., Nalbandian, C. J., Smith, D. E., & Gustafson, J. L. (2015). Org. Lett., 17, 1042.

- Reddy, C. M., Gundakaram, R. C., et al. (2015). Org. Lett., 17, 1042.

- Eur. J. Org. Chem. (2018), 40, 5596.

- L.S.College, Muzaffarpur. (2019).

- Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.

- Chemistry LibreTexts. (2023). Hell-Volhard-Zelinskii Reaction.

- Benchchem. (n.d.). 2-bromo-2-(4-chlorophenyl)acetic Acid.

- Wikipedia. (n.d.).

- Alpha Bromo 2 Chlorophenylacetic Acid - High Quality

- Google Patents. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride.

- ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid(4870-65-9) 13C NMR spectrum.

- Chem-Impex. (n.d.). α-Bromo-2-chlorophenylacetic acid.

- PharmaCompass.com. (n.d.). 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester.

- Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). alpha-Bromo-2-chlorophenylacetic Acid.

- RSC Publishing. (2025). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues.

- Chemistry LibreTexts. (2020). 23.

- Chemistry LibreTexts. (2019). 21.

- Chad's Prep. (2018). 21.3b The HVZ Reaction [Video]. YouTube.

Sources

- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

A Technical Guide to the Strategic Role of Methyl α-Bromo-2-chlorophenylacetate in Modern Organic Synthesis

This guide provides an in-depth analysis of Methyl α-bromo-2-chlorophenylacetate, a pivotal intermediate in pharmaceutical synthesis. We will explore its chemical attributes, strategic applications, and detailed reaction protocols, with a particular focus on its critical role in the manufacturing of the antiplatelet agent, Clopidogrel.

Introduction: Unveiling a Key Synthetic Building Block

Methyl α-bromo-2-chlorophenylacetate (CAS No: 85259-19-4) is a highly functionalized organic compound whose strategic importance is most pronounced in the pharmaceutical industry.[1][2][3] Its structure is characterized by a phenyl ring substituted with a chlorine atom at the ortho position, and an adjacent acetate methyl ester group with a bromine atom at the alpha-carbon. This unique combination of functional groups—an activated α-bromo ester and a sterically hindered chlorinated aromatic ring—makes it a versatile and highly reactive intermediate for constructing complex molecular architectures.[3]

The primary utility of this reagent lies in its ability to act as a potent electrophile in alkylation reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Its application significantly streamlines synthetic routes, particularly in the production of active pharmaceutical ingredients (APIs).[1][4][5]

dot

Caption: Structure of Methyl α-bromo-2-chlorophenylacetate

Core Application: The Synthesis of Clopidogrel

The most prominent application of Methyl α-bromo-2-chlorophenylacetate is its role as a key intermediate in the synthesis of Clopidogrel.[6][7][8] Clopidogrel is a widely used antiplatelet medication that prevents blood clots, reducing the risk of heart attack and stroke.[4][5][8] The synthesis hinges on the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with Methyl α-bromo-2-chlorophenylacetate.

Mechanism of Action and Strategic Importance

The reaction is a classic nucleophilic substitution, specifically an SN2 reaction. The secondary amine of the tetrahydrothienopyridine acts as the nucleophile, attacking the electrophilic α-carbon of the phenylacetate derivative. The bromine atom, being an excellent leaving group, is displaced, forming the crucial C-N bond that constitutes the backbone of the Clopidogrel molecule.

Why this specific reagent?

-

Reactivity: The α-bromo group is a superior leaving group compared to chlorine, leading to higher reaction rates and yields, which is critical for industrial-scale production.[8]

-

Stereochemistry: The reaction creates a chiral center at the α-carbon. While the initial reaction produces a racemic mixture of Clopidogrel, subsequent resolution steps are employed to isolate the pharmacologically active (S)-enantiomer.

-

Ortho-Chloro Substituent: The chlorine atom on the phenyl ring is not just a passive spectator. Its electron-withdrawing nature and steric bulk influence the conformation of the final molecule, which is essential for its biological activity and binding to the P2Y₁₂ receptor on platelets.

dot

Caption: SN2 Alkylation in Clopidogrel Synthesis

Synthesis and Experimental Protocols

The industrial preparation of Methyl α-bromo-2-chlorophenylacetate typically involves the bromination of a precursor, followed by esterification.

Synthesis of the Precursor: α-Bromo-(2-chloro)phenylacetic acid

A common method involves the bromination of 2-chlorophenylacetic acid. Modern protocols often favor safer and more environmentally friendly brominating agents over liquid bromine.

Protocol: Bromination of 2-Chlorophenylacetic Acid

-

Charging the Reactor: In a suitable glass-lined reactor, charge 2-chlorophenylacetic acid (1.0 eq), sodium bromide (1.2 eq), and a solvent such as dichloromethane.[8]

-

Acidification: Add a 50% sulfuric acid solution while maintaining the temperature below 20°C.[8]

-

Oxidative Bromination: Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the stirred mixture. The H₂O₂ oxidizes the bromide ions to bromine in situ, which then performs the α-bromination. Maintain the reaction temperature between 10-15°C during the addition.[8]

-

Reaction Completion: After the addition is complete, raise the temperature to 30°C and continue stirring for 36-48 hours until TLC or HPLC analysis indicates the consumption of the starting material.[8]

-

Work-up: Separate the organic layer. Wash it with a saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.[8]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude α-bromo-(2-chloro)phenylacetic acid, typically as a light yellow solid.[8]

Esterification to Methyl α-bromo-2-chlorophenylacetate

The crude acid is then esterified using methanol in the presence of an acid catalyst.

Protocol: Fischer Esterification

-

Reaction Setup: To the crude α-bromo-(2-chloro)phenylacetic acid (1.0 eq) in a reactor, add methanol (as solvent) and a catalytic amount of concentrated sulfuric acid.

-

Heating: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching & Extraction: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure Methyl α-bromo-2-chlorophenylacetate.

Key Synthetic Transformations and Data

The primary transformation is the alkylation reaction. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.

| Parameter | Condition | Rationale / Field Insight | Typical Yield |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the amine. Its high boiling point allows for elevated reaction temperatures. | > 85% |

| Base | Potassium Carbonate (K₂CO₃) | A mild inorganic base sufficient to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. It is cost-effective and easily removed during work-up. | |

| Temperature | 80-90°C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant degradation of reactants or products. | |

| Reaction Time | 4-6 hours | Typically sufficient for complete conversion as monitored by HPLC. |

Protocol: Synthesis of Racemic Clopidogrel

-

Reactor Setup: Charge a reactor with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF).[9]

-

Reagent Addition: To the stirred suspension, add a solution of Methyl α-bromo-2-chlorophenylacetate (1.05 eq) in DMF dropwise, maintaining the temperature below 30°C.

-

Reaction: Heat the mixture to 90°C and hold for 4 hours.[9]

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain crude racemic Clopidogrel, which is then carried forward for chiral resolution.

dot

Caption: Overall Synthetic Workflow for Clopidogrel Bisulfate

Safety and Handling

Methyl α-bromo-2-chlorophenylacetate is a corrosive and lachrymatory compound.

-

Hazard Statements: Causes severe skin burns and eye damage.[10] May be corrosive to metals.[10]

-

Precautionary Measures: Handle only in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[2] Keep containers tightly closed.[11]

Conclusion

Methyl α-bromo-2-chlorophenylacetate is more than a mere intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its carefully designed structure provides the requisite reactivity and stereoelectronic properties to serve as the cornerstone for the industrial production of Clopidogrel. The protocols and principles discussed herein underscore its continued importance and provide a framework for its effective and safe utilization in pharmaceutical development and manufacturing.

References

- A process for the preparation of clopidogrel. (Patent No. WO2003093276A1). Google Patents.

- Process for preparation of clopidogrel bisulfate form-1. (Patent No. US20120232274A1). Google Patents.

- Process for preparing clopidogrel. (Patent No. US20070225320A1). Google Patents.

- Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate. (Patent No. CN103450005A). Google Patents.

-

Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. TradeIndia. Retrieved from [Link]

-

A Process For Racemization Of (R) Clopidogrel And Process For Preparation Of Clopidogrel Bisulfate Form I. Quick Company. Retrieved from [Link]

- Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same. (Patent No. KR100681512B1). Google Patents.

- Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate. (Patent No. CN103387497A). Google Patents.

-

The Role of Methyl alpha-bromo-2-chlorophenylacetate in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Patsnap Eureka. Retrieved from [Link]

- Method for synthesizing this compound. (Patent No. CN101774914B). Google Patents.

- Method for synthesizing this compound. (Patent No. CN101774914A). Google Patents.

- Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use. (Patent No. EP0099802A1). Google Patents.

-

This compound | C9H8BrClO2. PubChem. Retrieved from [Link]

Sources

- 1. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]

- 2. This compound | 85259-19-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101774914B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. CN101774914A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]

- 7. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 8. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]

- 10. This compound | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Building Block: A Technical Guide to Methyl α-Bromo-2-chlorophenylacetate for Advanced Synthesis

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic chemistry, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among these crucial reagents, α-halo esters stand out for their inherent reactivity and synthetic versatility. This guide provides an in-depth exploration of Methyl α-bromo-2-chlorophenylacetate, a key intermediate that has garnered significant attention, particularly within the pharmaceutical industry. Its unique structural features—a reactive α-bromine atom activated by an adjacent ester and a sterically influential ortho-chlorinated phenyl ring—make it a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.

This document moves beyond a simple recitation of facts, offering a senior scientist's perspective on the causality behind experimental choices and the practical nuances of utilizing this reagent. We will delve into its synthesis, explore its reactivity in key transformations, and highlight its pivotal role in the synthesis of high-value compounds, most notably the antiplatelet agent Clopidogrel.[1][2][3] The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to confidently and effectively integrate Methyl α-bromo-2-chlorophenylacetate into their synthetic programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. Methyl α-bromo-2-chlorophenylacetate is typically a white to light yellow liquid or crystalline solid, a characteristic that can vary depending on purity.[4] Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.[5][6]

Table 1: Physicochemical Properties of Methyl α-bromo-2-chlorophenylacetate

| Property | Value | Source(s) |

| CAS Number | 85259-19-4 | [7][8][9] |

| Molecular Formula | C₉H₈BrClO₂ | [8][9][10] |

| Molecular Weight | 263.52 g/mol | [8][9] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| Purity | ≥97% - 98.5% | [3][10] |

| Solubility | Soluble in organic solvents | [5][6] |

| IUPAC Name | methyl 2-bromo-2-(2-chlorophenyl)acetate | [8][9] |

The structural integrity of Methyl α-bromo-2-chlorophenylacetate can be unequivocally confirmed through spectroscopic analysis. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a particularly powerful tool for its characterization. The benzylic proton at the α-position typically appears as a singlet, with its chemical shift significantly influenced by the adjacent bromine and carbonyl groups.

A representative ¹H NMR characterization is as follows: ¹H NMR (500 MHz, CDCl₃): δ 7.69 (dd, J = 7.6, 1.8 Hz, 1H), 7.31 (dd, J = 7.6, 1.7 Hz, 1H), 7.24 (td, J = 7.6, 1.7 Hz, 1H), 7.21 (dd, J = 7.5, 1.8 Hz, 1H), 5.84 (s, 1H), 3.74 (s, 3H).[7]

Synthesis and Manufacturing Strategies

The efficient synthesis of Methyl α-bromo-2-chlorophenylacetate is critical for its widespread application. Several synthetic routes have been developed, each with its own set of advantages regarding yield, cost, and scalability.

Method 1: Radical Bromination of Methyl 2-chlorophenylacetate

A common and direct approach involves the radical bromination of the corresponding parent ester, Methyl 2-chlorophenylacetate. This method typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN).

Caption: Workflow for the synthesis of Methyl α-bromo-2-chlorophenylacetate via radical bromination.

Detailed Protocol:

-

To a stirred solution of methyl 2-chlorophenylacetate (1.0 equivalent) in dichloromethane, add N-bromosuccinimide (1.1 equivalents) and azobisisobutyronitrile (catalytic amount).[7]

-

Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere (e.g., argon).[7]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ether and filter to remove the succinimide byproduct.[7]

-

Concentrate the filtrate under reduced pressure.

-

Dilute the resulting oily residue with heptane and filter again to remove any remaining succinimide.[7]

-

Remove the solvent by distillation under reduced pressure to yield the final product.[7]

Causality Behind Choices: The use of NBS provides a consistent and manageable source of bromine radicals. AIBN is a standard initiator that decomposes at a suitable rate at the reaction temperature. Dichloromethane is a common solvent for such reactions due to its inertness and ability to dissolve the starting materials. The multiple filtration steps are crucial for removing the succinimide byproduct, ensuring high purity of the final product.

Method 2: Transesterification of α-Bromo-2-chlorophenylacetic Acid

An alternative strategy involves the transesterification of α-bromo-2-chlorophenylacetic acid with methyl acetate, catalyzed by a Lewis acid.[1][11] This method can be advantageous in terms of cost and operational simplicity, making it suitable for large-scale industrial production.[1]

Caption: Workflow for the synthesis of Methyl α-bromo-2-chlorophenylacetate via Lewis acid-catalyzed transesterification.

Detailed Protocol:

-

In a reaction flask, combine α-bromo-2-chlorophenylacetic acid (1.0 equivalent), methyl acetate (2-10 volume equivalents), and a catalytic amount of a Lewis acid such as titanium tetrachloride (0.02-0.08 molar equivalents).[1][11]

-